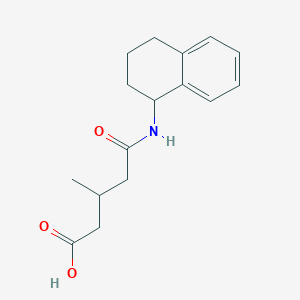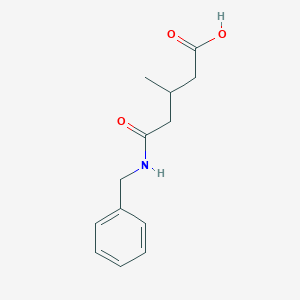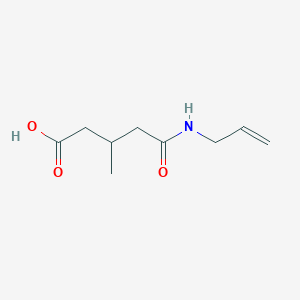![molecular formula C13H11F2NO2S2 B262586 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)
2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide, also known as DMS 19491, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 is not fully understood. However, one study published in 2018 by Li et al. suggested that this compound 19491 may exert its anticancer effects by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound 19491 has been shown to have various biochemical and physiological effects. For example, a study published in 2018 by Li et al. found that this compound 19491 inhibited the growth and migration of human breast cancer cells. Another study published in 2017 by Zhang et al. demonstrated that this compound 19491 reduced inflammation in a mouse model of acute lung injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 in lab experiments is its potential therapeutic applications. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to study its effects on other diseases, such as cancer and inflammation. Additionally, more research is needed to evaluate its safety and efficacy in animal and human trials.
Synthesemethoden
The synthesis of 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 involves the reaction of 2,4-difluoronitrobenzene with 2-(methylsulfanyl)aniline in the presence of a palladium catalyst. The resulting product is then treated with chlorosulfonic acid to yield this compound 19491. This synthesis method was first described in a research article published in 2013 by Li et al.
Wissenschaftliche Forschungsanwendungen
2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 has been studied for its potential use in treating various diseases. One study published in 2017 by Zhang et al. found that this compound 19491 exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study published in 2018 by Li et al. demonstrated that this compound 19491 had anticancer activity against human breast cancer cells.
Eigenschaften
Molekularformel |
C13H11F2NO2S2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2,4-difluoro-N-(2-methylsulfanylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S2/c1-19-12-5-3-2-4-11(12)16-20(17,18)13-7-6-9(14)8-10(13)15/h2-8,16H,1H3 |
InChI-Schlüssel |
VEMMXJRZRBIBOT-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Kanonische SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)



![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)